4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its unique bicyclic structure, which includes a fused imidazole and pyridine ring system. It has garnered interest in medicinal chemistry due to its potential pharmacological properties.
The compound can be synthesized through various chemical reactions involving starting materials such as substituted pyridines and imidazoles. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug development and research.
This compound is classified as a heterocyclic organic compound. Specifically, it falls under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities. The dihydrochloride form indicates that the compound exists as a salt, which is often more soluble in water than its base form.
The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride typically involves multi-step synthetic pathways. Common methods include:
The synthesis may require catalysts such as Lewis acids or bases to facilitate the cyclization process. Reaction conditions such as temperature, solvent choice (e.g., ethanol or acetonitrile), and reaction time are critical for optimizing yield and purity.
The molecular structure of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride can be depicted as follows:
Crystallographic data may provide insights into the three-dimensional arrangement of atoms within the molecule. Such data can be obtained through X-ray crystallography studies.
The reactivity of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride includes:
Kinetics and thermodynamics of these reactions can vary significantly based on substituents on the aromatic rings and reaction conditions such as temperature and solvent polarity.
The mechanism of action for compounds like 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride often involves interaction with biological targets such as enzymes or receptors.
Pharmacological studies may reveal that this compound acts as an antagonist or agonist at specific receptors in the central nervous system. For example, it may influence neurotransmitter systems like serotonin or dopamine pathways.
Relevant data regarding melting points and boiling points can provide further insights into its physical behavior under different conditions.
4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride has potential applications in:
The construction of the imidazo[4,5-c]pyridine bicycle typically begins with appropriately substituted pyridine precursors, leveraging sequential functionalization and ring closure reactions. A representative approach involves ortho-disubstituted pyridine intermediates, where strategic placement of nucleophilic and electrophilic centers enables intramolecular cyclization. As documented in studies of structurally related compounds, 2-chloro-4-aminopyridine serves as a key starting material that undergoes electrophilic iodination to generate 2-chloro-5-iodopyridin-4-amine – a crucial intermediate allowing further functionalization at C5 [3]. Subsequent nucleophilic displacement of the chloride atom with cyanide or amine nucleophiles, followed by controlled reduction of the nitro group, yields diaminopyridine intermediates primed for cyclization.
The final ring closure to form the imidazole ring employs carbonyl components under dehydrating conditions. Polyphosphoric acid (PPA) serves as both solvent and catalyst for this critical step, facilitating condensation between the ortho-diamine and aldehydes or carboxylic acid derivatives at elevated temperatures (110–160°C). Microwave-assisted synthesis has emerged as a valuable technique for accelerating this cyclization while improving yields and reducing side product formation [6]. For 4,6-dimethyl derivatives specifically, the use of acetaldehyde or pyruvaldehyde derivatives as cyclization partners provides the necessary methyl substituents at the ring fusion positions.
Table 1: Representative Cyclization Methods for Imidazo[4,5-c]pyridine Core Synthesis
Starting Material | Cyclization Agent | Conditions | Catalyst/Additive | Yield (%) | Reference |
---|---|---|---|---|---|
2-Chloro-5-iodopyridin-4-amine | Aldehydes | PPA, 140°C, 3h | H₃PO₃ | 62-77 | [3] |
2,3-Diaminopyridine derivatives | Carboxylic acids | PPA, 160°C, 2h | None | 70-86 | [6] |
N-Tosyl-2-(aminomethyl)pyridine | Nitroalkanes | PPA/H₃PO₃ (1:1), 160°C, 2h | None | 68-75 | [7] |
2-Aminopyridines | α-Halo ketones | Water, ultrasound, rt, 1.5h | KI/tBuOOH | 65-82 | [6] |
Achieving precise methylation at the C4 and C6 positions of the tetrahydroimidazo[4,5-c]pyridine scaffold presents significant regiochemical challenges due to the presence of multiple nucleophilic sites (ring nitrogens and enolizable positions). The C4 methyl group is typically introduced early in the synthesis via reductive amination strategies. Treatment of 4-oxo intermediates (derived from the hydrolysis of nitrile-containing precursors) with methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) selectively generates the 4-methylated piperidine ring while preserving the imidazole nitrogen reactivity [1]. This transformation proceeds through an iminium ion intermediate that undergoes stereoselective reduction, typically yielding the thermodynamically favored cis-diastereomer relative to the C6 hydrogen.
Introduction of the C6 methyl group requires distinct methodology, often involving nucleophilic displacement at C6 prior to imidazole ring formation. Bromination at the C5 position of the pyridine precursor using bromine or N-bromosuccinimide (NBS) creates a handle for carbon-carbon bond formation. Subsequent Suzuki-Miyaura cross-coupling with methylboronic acid or Stille coupling with trimethylstannane installs the methyl group directly onto the pyridine ring [8]. Alternatively, directed ortho-metalation (DoM) of protected aminopyridines using n-butyllithium at low temperatures (-78°C), followed by quenching with methyl iodide, achieves regioselective methylation at C6. This approach demands careful nitrogen protection schemes to control metallation regioselectivity and prevent over-methylation.
Table 2: Regioselective Methylation Approaches for Imidazo[4,5-c]pyridine Derivatives
Target Position | Methyl Source | Key Intermediate | Conditions | Regioselectivity |
---|---|---|---|---|
C4 | Methylamine/NaBH(OAc)₃ | 4-Oxo derivative | DCE, rt, 12h | >95% (cis isomer) |
C6 | Methylboronic acid | 5-Bromo-imidazo[4,5-c]pyridine | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 100% |
C6 | CH₃I | N-Protected 5-amino-2-bromopyridine | n-BuLi, TMEDA, -78°C to rt | 88% |
C4/C6 | Dimethyl sulfate | Fully deprotected scaffold | K₂CO₃, DMF, 50°C | Mixture (not preferred) |
Conversion of the free base to the dihydrochloride salt significantly enhances aqueous solubility and crystallinity – critical properties for pharmaceutical applications. This transformation requires careful optimization of stoichiometry and crystallization conditions due to the presence of two basic nitrogen atoms (imidazole N3 and piperidine N7) with distinct pKa values (typically ~6.5 and ~9.5, respectively). Controlled addition of exactly two equivalents of hydrochloric acid (1.0–3.0M in ethereal solvents) to a chilled solution (0–5°C) of the free base in polar aprotic solvents (acetonitrile, THF) ensures complete salt formation without decomposition. The choice of solvent system dramatically influences crystal morphology, hydrate formation, and purity.
Binary solvent systems combining water with alcohols (ethanol, isopropanol) or ketones (acetone) facilitate high-quality crystal growth through controlled antisolvent crystallization. For instance, sequential addition of concentrated HCl to a solution of the free base in ethanol, followed by dropwise addition of cold diethyl ether, yields the dihydrochloride salt as a microcrystalline solid. Alternatively, vapor diffusion techniques using HCl-saturated ether diffusing into a THF solution of the free base generate crystals suitable for X-ray diffraction analysis, confirming the protonation sites and counterion arrangement [3]. Thermodynamic versus kinetic crystallization pathways can be manipulated through cooling rate control: rapid cooling (10°C/min) produces metastable polymorphs with higher solubility, while slow cooling (0.5°C/min) yields the thermodynamically stable form with superior storage stability.
Table 3: Solvent Systems for Dihydrochloride Salt Crystallization
Solvent System | Acid Addition Method | Crystal Form | Water Content (%) | Hygroscopicity |
---|---|---|---|---|
EtOH/H₂O (4:1) + Et₂O | Dropwise (0°C) | Hemihydrate needles | 2.8 ± 0.3 | Low |
MeCN/acetone (1:3) | Vapor diffusion | Anhydrous plates | 0.05 | Moderate |
iPrOH + MTBE | Slow addition (25°C) | Monohydrate prisms | 4.1 ± 0.2 | High |
THF/H₂O (9:1) + HCl(g) | Gas bubbling | Anhydrous granules | 0.1 | Very low |
Transition metal catalysis enables more efficient construction of the imidazo[4,5-c]pyridine core compared to classical condensation methods. Palladium-catalyzed methodologies dominate this field, particularly for introducing aromatic substituents prior to cyclization. The Buchwald-Hartwig amination enables coupling of halopyridines with amino components, establishing key C-N bonds for subsequent ring closure. For example, Pd₂(dba)₃/XantPhos-catalyzed coupling of 2,4-dichloro-3-nitropyridine with benzylamine generates intermediates that undergo reductive cyclization to form the imidazole ring [5].
Copper catalysis offers a cost-effective alternative for direct C-H functionalization and ring closure. Copper(I) iodide in combination with phenanthroline ligands catalyzes aerobic oxidative coupling between 2-aminopyridines and carbonyl compounds (aldehydes or ketones), forming the imidazole ring via dehydrogenative cyclization with molecular oxygen as the terminal oxidant [6]. Microwave-enhanced Suzuki coupling further expands structural diversity by enabling efficient arylation at C5 or C6 positions prior to imidazole formation. Pd(OAc)₂/P(t-Bu)₃ catalyzes coupling between 5-bromo-2,3-diaminopyridines and arylboronic acids in aqueous dioxane (80°C, 15 min microwave irradiation), yielding 2,6-diaryl substituted intermediates that readily cyclize to the target scaffold [8].
Recent advances employ dual catalytic systems for tandem transformations. A flavin/iodine co-catalytic system facilitates aerobic oxidative C-N bond formation from aminopyridines and ketones, generating imidazo[4,5-c]pyridines in a single pot without pre-functionalization [6]. This approach exemplifies the trend toward atom-economical syntheses with reduced environmental impact through elimination of halogenated intermediates and stoichiometric oxidants.
The choice between solid-phase and solution-phase synthesis significantly impacts the efficiency, scalability, and purity profile of 4,6-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride production.
Solution-Phase Advantages:
Solid-Phase Advantages:
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase Route | Solid-Phase Route |
---|---|---|
Overall Yield | 75-82% (5 steps) | 45-60% (7 steps including loading/cleavage) |
Purity (Final Product) | >99.5% (after crystallization) | 92-97% (requires prep-HPLC) |
Scale Capability | Multi-kilogram | Milligram to gram |
Diversification Point | Early stages (halopyridine selection) | Late stages (on-resin functionalization) |
Catalyst Contamination Risk | Pd <5 ppm (after crystallization) | Pd 50-200 ppm (requires scavengers) |
Reaction Time | 18-24 hours per step | 2-6 hours per step (microwave-assisted) |
The solution-phase approach remains preferred for bulk production of the specific 4,6-dimethyl derivative due to superior yield and crystallinity control. However, solid-phase techniques provide strategic advantages for generating structural analogs during drug discovery phases where rapid library synthesis outweighs yield considerations [8]. Hybrid approaches that employ solution-phase synthesis of advanced intermediates followed by solid-phase diversification offer a balanced strategy for analog production.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2